molecular formula C7H5ClFIO B059605 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene CAS No. 153122-59-9

1-Chloro-5-fluoro-4-iodo-2-methoxybenzene

Cat. No.: B059605
CAS No.: 153122-59-9
M. Wt: 286.47 g/mol
InChI Key: IEUUOGFNHFWKBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-5-fluoro-4-iodo-2-methoxybenzene is a useful research compound. Its molecular formula is C7H5ClFIO and its molecular weight is 286.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

1-Chloro-5-fluoro-4-iodo-2-methoxybenzene demonstrates interesting characteristics in nucleophilic aromatic substitution (SNAr) reactions. For instance, research on reactions of similar halogenated nitrobenzenes with methoxide anion indicates a trend where substitution of a fluorine atom becomes increasingly significant, suggesting a charge-controlled reaction with a loosely bonded transition state in SNAr processes (Cervera, Marquet, & Martin, 1996).

Vibrational Spectra Analysis

Studies involving halobenzene cations, which include compounds similar to this compound, have utilized mass-analyzed threshold ionization spectrometry to observe vibrational spectra. This provides insights into the electronic states and ionization energies of such compounds (Kwon, Kim, & Kim, 2002).

Conformational Analysis

Research on α,α,α-trifluoroanisoles, which are structurally related to this compound, has provided insights into the conformational aspects of these compounds using NMR spectroscopy in liquid crystalline solutions. This helps in understanding the potential governing rotation about the phenyl-O bond in such molecules (Barnes et al., 1989).

Catalysis in Carbonylation Reactions

Studies on cobalt-catalysed methoxycarbonylation reactions, involving compounds like this compound, highlight the chemoselectivity of these processes. This research is crucial for synthesizing various fluorobenzoic acid derivatives, demonstrating the potential of such compounds in complex organic synthesis (Boyarskiy et al., 2010).

Electrochemical Studies

Electrochemical studies, such as the fluorination of aromatic compounds, can involve halobenzenes structurally similar to this compound. These studies provide insights into mechanisms and side-reactions during electrolysis, offering a deeper understanding of the electrochemical behavior of such compounds (Horio et al., 1996).

Reagent for Electrophilic Aromatic Substitution

Research on 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate, a reagent that can be used for fluorination of aromatic substrates, provides an understanding of how similar compounds, like this compound, may behave in electrophilic aromatic substitution reactions (Banks et al., 2003).

Mechanism of Action

Mode of Action

The compound’s mode of action is likely to involve electrophilic aromatic substitution reactions . In these reactions, the compound could act as an electrophile, interacting with nucleophilic sites on its targets. This interaction could lead to changes in the target’s structure and function.

Properties

IUPAC Name

1-chloro-5-fluoro-4-iodo-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFIO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUUOGFNHFWKBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627063
Record name 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153122-59-9
Record name 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.